1-Acetylpyrene
Overview
Description
Synthesis Analysis
The synthesis of 1-acetylpyrene has been explored through different methodologies, highlighting the versatility in its production. A prominent method involves the Friedel-Crafts acylation of pyrene with acetic chloride, utilizing phosphotungstic heteropoly acid as a catalyst, which achieves a yield of 79.2% under optimized conditions (C. Min, 2012). Another efficient approach uses chloroaluminate ionic liquids as dual catalyst and solvent, yielding up to 91.8% of 1-acetylpyrene (Yingying Luo et al., 2012). These methods showcase the chemical versatility and the influence of reaction conditions on the synthesis efficiency of 1-acetylpyrene.
Molecular Structure Analysis
The molecular structure of 1-acetylpyrene is characterized by its strong π-π stacking interactions, which have led to reassignments of its fluorescent properties. Previously, emissions believed to be from monomers are now attributed to dimers, a result of these interactions. This re-evaluation of its fluorescent emission spectrum underscores the importance of molecular interactions in determining the photophysical properties of 1-acetylpyrene (Shuangshuang Long et al., 2019).
Chemical Reactions and Properties
1-Acetylpyrene participates in various chemical reactions, showcasing its reactivity and utility in synthetic chemistry. For instance, its role as a photoinitiator in the copolymerization of styrene and methyl methacrylate demonstrates its potential in polymer science (A. Mishra & Swati Daswal, 2006). The electropolymerization of 1-pyrenamine into polymeric films further exemplifies the electrochemical applications of 1-acetylpyrene derivatives, offering insights into their electrical and electrochemical characterization (N. Oyama et al., 1986).
Physical Properties Analysis
The study of 1-acetylpyrene's physical properties, particularly its fluorescent behavior, is pivotal in its application as an environment-sensitive probe. Its fluorescence is highly sensitive to the surrounding environment, which has been utilized in developing fluorescent ester conjugates for various analytical applications (Avijit Jana et al., 2010).
Scientific Research Applications
Fluorescence Properties and Molecular Structure
- Fluorescence and Molecular Structure : 1-Acetylpyrene has been extensively used as an environment-sensitive probe. Its fluorescence was previously considered to be polarity-sensitive with large positive solvatochromism. However, recent studies have shown that the monomer fluorescence of 1-acetylpyrene is centered at ∼390 nm and is not polarity-sensitive. This finding is crucial for the rational deployment of fluorophores in various applications (Long et al., 2019).
Synthesis and Catalysis
- Synthesis via Friedel-Crafts Reaction : The synthesis of 1-Acetylpyrene using chloroaluminate ionic liquids as dual catalysts and solvents has been investigated. This method offers an environmentally friendly and efficient approach for producing 1-Acetylpyrene, with high yield and selectivity (Luo et al., 2012).
- Phosphotungstic Heteropoly Acid Catalysts : Another method for synthesizing 1-Acetylpyrene involves the use of phosphotungstic heteropoly acid catalysts, showcasing a high yield and selectivity under optimized conditions (Min, 2012).
Pharmaceutical and Chemical Applications
- Novel Heterocyclic Derivatives : A range of substituted pyrene derivatives, incorporating 1-acetylpyrene, have been synthesized and evaluated for antiviral activities. This research highlights the potential pharmaceutical applications of 1-acetylpyrene derivatives (Khalifa et al., 2014).
- Antimicrobial Drug Release : 1-Acetylpyrene has been used to develop photoresponsive nanoparticles for the regulated release of antimicrobial compounds. These nanoparticles are significant for targeted drug delivery and have potential applications in medical treatments (Barman et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1-pyren-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O/c1-11(19)15-9-7-14-6-5-12-3-2-4-13-8-10-16(15)18(14)17(12)13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIJNJVCFPSUBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186324 | |
Record name | Ethanone, 1-(1-pyrenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetylpyrene | |
CAS RN |
3264-21-9 | |
Record name | 1-Acetylpyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003264219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3264-21-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(1-pyrenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ACETYLPYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V74HO8A2YT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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